4-Fluoro-1-naphthoic acid chloride
Overview
Description
4-Fluoro-1-naphthoic acid chloride is an organic compound with the chemical formula C11H6ClFO2. It is a derivative of 4-Fluoro-1-naphthoic acid, where the carboxylic acid group is converted to an acid chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-1-naphthoic acid chloride can be synthesized from 4-Fluoro-1-naphthoic acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxylic acid group to an acid chloride group. The reaction can be represented as follows:
4-Fluoro-1-naphthoic acid+SOCl2→4-Fluoro-1-naphthoic acid chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving the use of excess thionyl chloride and controlled reaction temperatures to ensure complete conversion of the acid to the acid chloride.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-naphthoic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acid chloride hydrolyzes back to the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions.
Major Products Formed
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Carboxylic Acid: Formed upon hydrolysis.
Alcohol: Formed upon reduction.
Scientific Research Applications
4-Fluoro-1-naphthoic acid chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-naphthoic acid chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form various derivatives, which can then interact with biological targets. For example, in medicinal chemistry, the derivatives formed can inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-naphthoic acid: The parent compound, which is less reactive than the acid chloride.
4-Chloro-1-naphthoic acid chloride: A similar compound where the fluorine atom is replaced with chlorine.
1-Naphthoyl chloride: A similar compound without the fluorine substitution.
Uniqueness
4-Fluoro-1-naphthoic acid chloride is unique due to the presence of both the fluorine atom and the acid chloride group. The fluorine atom increases the compound’s lipophilicity and can influence its biological activity, while the acid chloride group makes it highly reactive and useful in organic synthesis.
Properties
IUPAC Name |
4-fluoronaphthalene-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLBEAMZOMLJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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